5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-, (4Z)-
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Overview
Description
(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by the presence of bromophenyl groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-bromobenzaldehyde with 4-bromophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the bromophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
(4Z)-2-(4-BROMOPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C16H9Br2NO2 |
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Molecular Weight |
407.06 g/mol |
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Br2NO2/c17-12-5-1-10(2-6-12)9-14-16(20)21-15(19-14)11-3-7-13(18)8-4-11/h1-9H/b14-9- |
InChI Key |
BCILXMMOAHQHSN-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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